molecular formula C25H22N2O4 B295551 (4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295551
M. Wt: 414.5 g/mol
InChI Key: QITZTSSMMPGLDL-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound with potential applications in scientific research. It is a pyrazolidine derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of (4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that (4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has anti-inflammatory and anti-tumor effects. It has also been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of (4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. However, one limitation is that further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.

Future Directions

There are several future directions for research on (4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One direction is to explore its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its mechanism of action and potential applications in other areas of scientific research. Additionally, further research is needed to optimize the synthesis method of this compound to achieve higher yields.

Synthesis Methods

The synthesis of (4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been achieved using various methods. One such method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde and 2-methylbenzyl bromide with pyrazolidine-3,5-dione in the presence of a base catalyst. Another method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde, 2-methylbenzyl bromide, and pyrazolidine-3,5-dione in the presence of a Lewis acid catalyst. These methods have been optimized to achieve high yields of the compound.

Scientific Research Applications

(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Further research is needed to explore its potential applications in other areas of scientific research.

properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

(4E)-4-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H22N2O4/c1-17-8-6-7-9-19(17)16-31-22-13-12-18(15-23(22)30-2)14-21-24(28)26-27(25(21)29)20-10-4-3-5-11-20/h3-15H,16H2,1-2H3,(H,26,28)/b21-14+

InChI Key

QITZTSSMMPGLDL-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC

SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Origin of Product

United States

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